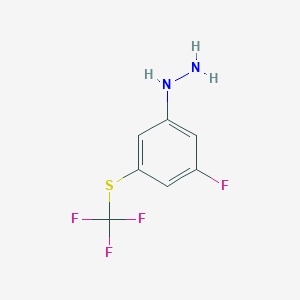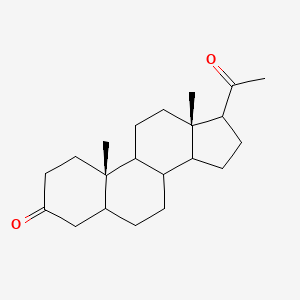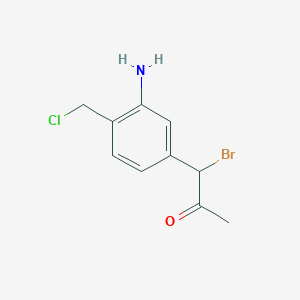
1-(4-Ethyl-3-iodophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethyl-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom and an ethyl group attached to a phenyl ring, which is further connected to a propanone group
准备方法
The synthesis of 1-(4-Ethyl-3-iodophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The ethyl group can then be introduced through an alkylation reaction using ethyl halides under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
化学反应分析
1-(4-Ethyl-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propanone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
1-(4-Ethyl-3-iodophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis or as a model compound for studying drug interactions.
作用机制
The mechanism of action of 1-(4-Ethyl-3-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding .
相似化合物的比较
1-(4-Ethyl-3-iodophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Iodophenyl)ethan-1-one: This compound lacks the ethyl group, which may result in different reactivity and applications.
1-(4-Ethylphenyl)propan-1-one: This compound lacks the iodine atom, affecting its ability to participate in halogen bonding.
1-(4-Ethyl-3-bromophenyl)propan-1-one: The bromine atom can be compared to iodine in terms of size and reactivity, providing insights into the effects of different halogens on the compound’s properties.
属性
分子式 |
C11H13IO |
|---|---|
分子量 |
288.12 g/mol |
IUPAC 名称 |
1-(4-ethyl-3-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-9(7-10(8)12)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
XIHQVDJHGOVPOT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)


![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)







